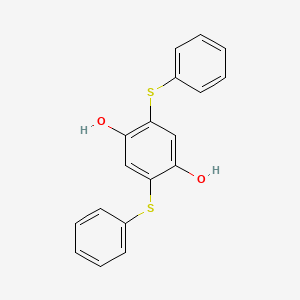
1,4-Benzenediol, 2,5-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2,5-bis(phenylthio)- is an organic compound with the molecular formula C18H14O2S2 It is a derivative of hydroquinone, where two phenylthio groups are substituted at the 2 and 5 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-bis(phenylthio)- typically involves the reaction of hydroquinone with thiophenol in the presence of a catalyst. One common method is the nucleophilic aromatic substitution reaction, where hydroquinone reacts with thiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,5-bis(phenylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2,5-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2,5-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2,5-bis(phenylthio)- involves its interaction with various molecular targets. The phenylthio groups can participate in redox reactions, influencing the compound’s antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.
1,4-Benzenediol, 2,5-dimethyl-: A derivative with methyl groups instead of phenylthio groups.
1,4-Benzenediol, 2,5-di-tert-butyl-: Another derivative with tert-butyl groups.
Uniqueness
1,4-Benzenediol, 2,5-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80632-58-2 |
|---|---|
Molekularformel |
C18H14O2S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,5-bis(phenylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H14O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
InChI-Schlüssel |
KGWYRMCGQUFPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2O)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


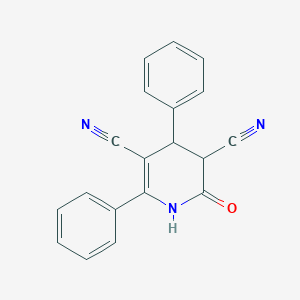
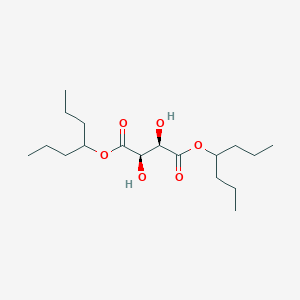


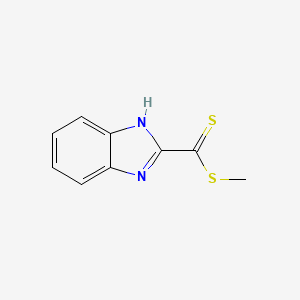
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
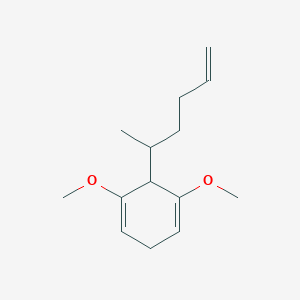

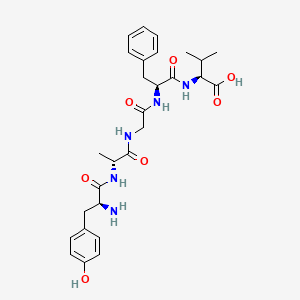

![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
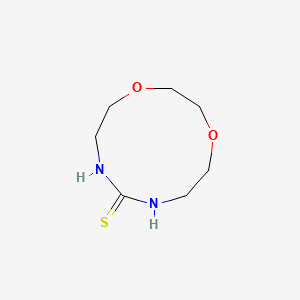
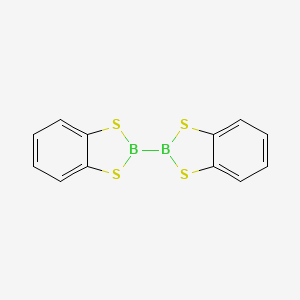
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
